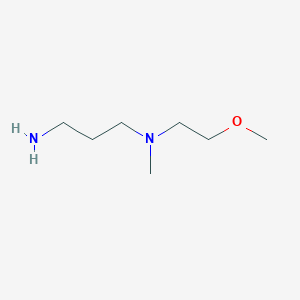
(3-Aminopropyl)(2-methoxyethyl)methylamine
Cat. No. B1517037
Key on ui cas rn:
74247-25-9
M. Wt: 146.23 g/mol
InChI Key: HKXOLSWLDQZOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07989451B2
Procedure details


A solution of phthalimide 298 (50.0 g, 181 mmol) and N2H4—H2O (17.5 mL, 362 mmol) in EtOH (500 mL) was stirred at reflux temperature for 2 h. The solution was cooled to 5° C. for 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated to half volume. The solution was cooled at 5° C. for a further 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated. The residue was dissolved in 1 M HCl (50 mL), washed with Et2O (2×50 mL) and the pH of the aqueous fraction adjusted to 10 with dilute aqueous NH3 solution. The mixture was extracted with CHCl3 (4×50 mL), the combined organic fraction dried and the solvent evaporated to give diamine 299 (Sandberg, R., et al., Acta Pharmaceutica Suecica 1979, 16, 386-395) as a pale yellow oil (25.2 g, 95%) which was used without further purification: 1H NMR [(CD3)2SO] δ 3.38 (t, J=6.0 Hz, 2H, CH2O), 3.21 (s, 3H, OCH3), 2.60 (t, J=6.8 Hz, 2H, CH2N), 2.46 (t, J=6.0 Hz, 2H, CH2N), 2.36 (t, J=7.0 Hz, 2H, CH2N), 2.14 (s, 3H, NCH3), 1.50 (p, J=7.0 Hz, 2H, CH2), NH2 not observed; HRMS (Cl+) calcd for C7H17N2O (M-H+) m/z 145.1341, found 145.1337.
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:20])[CH2:6][CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O>CCO>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:20])[CH2:6][CH2:7][CH2:8][NH2:9]
|
Inputs


Step One
|
Name
|
phthalimide
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCN(CCCN1C(C2=CC=CC=C2C1=O)=O)C
|
[Compound]
|
Name
|
N2H4 H2O
|
|
Quantity
|
17.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to half volume
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled at 5° C. for a further 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 1 M HCl (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O (2×50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with CHCl3 (4×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic fraction dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCN(CCCN)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.2 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


